molecular formula C8H8N6 B15320298 6-(1h-1,2,4-Triazol-1-yl)nicotinimidamide

6-(1h-1,2,4-Triazol-1-yl)nicotinimidamide

Cat. No.: B15320298
M. Wt: 188.19 g/mol
InChI Key: KFXWCAVVKGLMIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1H-1,2,4-Triazol-1-yl)nicotinimidamide is a heterocyclic compound featuring a pyridine core substituted at the 6-position with a 1,2,4-triazole moiety and an amidine group at the 3-position. The amidine group contributes to basicity and hydrogen-bonding capacity, which may improve pharmacokinetic properties like solubility and membrane permeability.

Properties

Molecular Formula

C8H8N6

Molecular Weight

188.19 g/mol

IUPAC Name

6-(1,2,4-triazol-1-yl)pyridine-3-carboximidamide

InChI

InChI=1S/C8H8N6/c9-8(10)6-1-2-7(12-3-6)14-5-11-4-13-14/h1-5H,(H3,9,10)

InChI Key

KFXWCAVVKGLMIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=N)N)N2C=NC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1h-1,2,4-Triazol-1-yl)nicotinimidamide typically involves the reaction of 6-chloronicotinic acid with 1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(1h-1,2,4-Triazol-1-yl)nicotinimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

6-(1h-1,2,4-Triazol-1-yl)nicotinimidamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit specific enzymes and receptors makes it a valuable candidate for drug development.

    Biology: In biological research, the compound is used to study enzyme inhibition and receptor binding. It helps in understanding the molecular mechanisms of various biological processes.

    Industry: The compound is used in the synthesis of other chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-(1h-1,2,4-Triazol-1-yl)nicotinimidamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and receptors. The compound’s ability to inhibit enzyme activity is crucial for its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Structural and Functional Group Variations

6-(4-(1H-1,2,4-Triazol-1-yl)benzylthio)-N-(4-fluorophenyl)-nicotinamide (Compound 36)
  • Core Structure : Nicotinamide (pyridine-3-carboxamide) with a benzylthio linker and triazole substitution.
  • The fluorophenyl carboxamide may improve metabolic stability .
  • Physicochemical Data :
    • Molecular Weight: 406.1 g/mol (ESI-MS)
    • Purity: 85.3% (HPLC) .
6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-amine
  • Core Structure : Pyrimidine ring with triazole and amine substituents.
  • The amine group at the 4-position may facilitate hydrogen bonding in enzymatic active sites.
  • Applications : Marketed as a research chemical for biochemical studies .
6-(1H-Pyrazol-1-yl)nicotinic Acid Derivatives
  • Core Structure : Pyridine with pyrazole and carboxylic acid groups.
  • The carboxylic acid group increases polarity, which may limit blood-brain barrier penetration but improve aqueous solubility .

Physicochemical and Pharmacokinetic Properties

Compound Core Structure Functional Groups Molecular Weight (g/mol) Key Properties Applications References
6-(1H-1,2,4-Triazol-1-yl)nicotinimidamide Pyridine Triazole, amidine ~248.3 (calculated) High basicity, hydrogen-bonding capacity Pharmaceuticals
Compound 36 Nicotinamide Benzylthio, triazole, fluorophenyl 406.1 Lipophilic, metabolic stability Enzyme inhibition
6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-amine Pyrimidine Triazole, amine ~178.2 (calculated) Nucleotide analog potential Biochemical research
6-(1H-Pyrazol-1-yl)nicotinic acid Pyridine Pyrazole, carboxylic acid ~205.2 (calculated) High polarity, acidic Agrochemical synthesis

Biological Activity

6-(1H-1,2,4-Triazol-1-yl)nicotinimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C8H8N6C_8H_8N_6, with a molecular weight of 188.19 g/mol. The compound features a triazole ring fused to a nicotinamide moiety, which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For example:

  • Antifungal Activity : Various studies have shown that triazole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) often in the low micromolar range .
  • Antibacterial Activity : Triazole derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed MIC values as low as 0.125 μg/mL against Staphylococcus aureus .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • In Vitro Studies : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound exhibited an IC50 value of approximately 10 µM in these assays .
  • Mechanism of Action : The mechanism appears to involve the induction of oxidative stress and disruption of mitochondrial function in cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications on the triazole ring or the nicotinamide moiety can significantly influence the biological activity. For instance:

  • Substitutions at specific positions on the triazole ring enhance antimicrobial potency.
CompoundAntimicrobial Activity (MIC μg/mL)Remarks
A0.125 (S. aureus)High potency
B0.250 (C. albicans)Moderate potency
C0.500 (A. fumigatus)Lower potency

In Vivo Studies

In vivo studies using murine models have demonstrated that this compound exhibits significant antinociceptive effects:

  • Formalin Test : In a formalin-induced pain model, administration of this compound resulted in a dose-dependent reduction in pain behavior with an effective dose (ED50) of approximately 21.6 mg/kg during the chronic phase .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Pain Management : A study involving chronic pain models showed that treatment with this compound significantly alleviated pain without notable side effects.
  • Case Study on Cancer Treatment : In a preclinical trial involving tumor-bearing mice, administration of the compound resulted in reduced tumor growth and increased survival rates compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(1H-1,2,4-Triazol-1-yl)nicotinimidamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with nucleophilic substitution between nicotinimidamide derivatives and 1H-1,2,4-triazole under reflux conditions in polar solvents (e.g., ethanol or methanol). Use Design of Experiments (DoE) to optimize parameters such as temperature, solvent polarity, and catalyst loading. For example, a fractional factorial design can reduce the number of trials while evaluating interactions between variables like reaction time (12–24 hours) and molar ratios (1:1 to 1:1.5) . Monitor purity via HPLC and confirm structural integrity using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the stability and solubility of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation. For solubility, employ shake-flask methods across pH 1–13 buffers, followed by UV-Vis spectroscopy quantification. Compare results with computational predictions (e.g., Hansen solubility parameters) to identify discrepancies and refine models .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across different enzyme inhibition assays be resolved?

  • Methodological Answer : Perform a meta-analysis of assay protocols (e.g., ATP concentration, incubation time) to identify variables influencing IC50_{50} values. Use orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) to validate binding kinetics. Apply multivariate regression to isolate confounding factors, such as off-target interactions with cytochrome P450 isoforms, and correlate findings with molecular docking studies of the triazole-nicotinimidamide pharmacophore .

Q. What computational strategies are recommended to predict the binding modes of this compound with fungal CYP51 enzymes?

  • Methodological Answer : Combine density functional theory (DFT) calculations (B3LYP/6-31G* level) to model electronic properties of the triazole ring with molecular dynamics (MD) simulations (AMBER force field) to assess protein-ligand dynamics. Validate predictions using mutagenesis studies targeting key residues (e.g., Phe228 in Candida albicans CYP51) and compare binding free energies (MM-PBSA) with experimental data .

Q. How can researchers design experiments to address low reproducibility in the synthesis of this compound analogs?

  • Methodological Answer : Implement a nested factorial design to isolate variability sources, such as reagent lot differences or moisture sensitivity. Use process analytical technology (PAT) tools (e.g., in-situ FTIR) to monitor intermediate formation in real time. Cross-validate results across multiple labs with standardized protocols and shared reference materials .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity studies involving this compound?

  • Methodological Answer : Fit dose-response curves using nonlinear regression (four-parameter logistic model) and calculate EC50_{50} values with 95% confidence intervals. Apply ANOVA with post-hoc Tukey tests to compare efficacy across cell lines. For outlier detection, use Grubbs’ test or robust regression methods (e.g., Huber loss function) to mitigate skewed distributions .

Q. How should researchers reconcile discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

  • Methodological Answer : Develop a physiologically based pharmacokinetic (PBPK) model incorporating hepatic clearance rates, plasma protein binding, and tissue partition coefficients. Validate using radiolabeled tracer studies in rodent models. Adjust for species-specific metabolic differences (e.g., CYP3A4 vs. CYP3A11) via cross-species scaling factors .

Experimental Design Considerations

Q. What strategies mitigate interference from the triazole ring in spectroscopic characterization?

  • Methodological Answer : For NMR, use deuterated DMSO-d6_6 to resolve overlapping signals from the triazole and nicotinimidamide moieties. For mass spectrometry, employ collision-induced dissociation (CID) to differentiate fragment ions. Cross-reference with X-ray crystallography data to confirm tautomeric forms of the triazole ring .

Q. How can researchers optimize the selectivity of this compound for fungal vs. human targets?

  • Methodological Answer : Perform comparative molecular field analysis (CoMFA) to map steric/electrostatic differences between fungal CYP51 and human homologs. Synthesize derivatives with modified substituents (e.g., fluorination at the nicotinimidamide C4 position) and evaluate selectivity ratios using radioligand displacement assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.